molecular formula C14H15ClN6O2 B6579948 6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-88-7

6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine

Cat. No.: B6579948
CAS No.: 450345-88-7
M. Wt: 334.76 g/mol
InChI Key: QGXUMVMOBYGHJB-UHFFFAOYSA-N
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Description

6-[4-(2-Chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted at the 4-position with a 2-chlorophenyl group and a nitro group at position 5 of the pyrimidine core. The compound’s structure combines electron-withdrawing (nitro, chloro) and aromatic components, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-12(21(22)23)13(16)17-9-18-14/h1-4,9H,5-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXUMVMOBYGHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

Chlorine at the 2-position of the phenyl ring balances lipophilicity and steric effects . Piperazine vs. Piperidine: Piperazine derivatives (e.g., ) offer flexibility for hydrogen bonding, while piperidine analogs (e.g., ) may exhibit improved metabolic stability due to reduced basicity .

Crystallographic and Conformational Data :

  • Analogs like those in and show dihedral angles between the pyrimidine ring and aryl substituents ranging from 12–86°, influencing molecular packing and solubility. The target compound’s 2-chlorophenyl group may adopt a similar near-coplanar conformation, optimizing π-π stacking in protein binding .

Biological Activity Trends :

  • Fluorophenyl and methoxyphenyl substituents () correlate with antibacterial/antifungal activity, likely due to enhanced membrane penetration. The target compound’s nitro and chloro groups may confer analogous properties .
  • Patent compounds () with sulfonyl or oxadiazole groups suggest applications in kinase inhibition, highlighting the versatility of pyrimidine scaffolds in drug design .

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